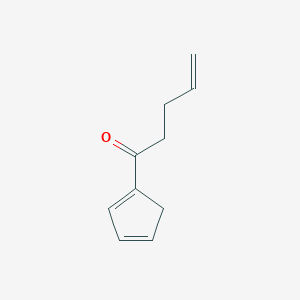
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one is an organic compound characterized by a unique structure that combines a cyclopentadiene ring with a pentenone chain
Preparation Methods
The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one typically involves the Diels-Alder reaction, a well-known method in organic chemistry. This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the process .
Industrial production methods for this compound may involve large-scale Diels-Alder reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the cyclopentadiene ring or the pentenone chain
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. .
Biology: The compound’s reactivity allows it to be used in the study of enzyme mechanisms and biochemical pathways.
Industry: Used in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism of action of 1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one involves its ability to participate in various chemical reactions due to the presence of the cyclopentadiene ring and the pentenone chain. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .
Comparison with Similar Compounds
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one can be compared with similar compounds such as:
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with different reactivity due to the presence of the trimethylsilane group.
Cyclopenta-2,4-dien-1-ylmethylene compounds: These compounds exhibit different chemical behaviors due to variations in their molecular structures.
The uniqueness of this compound lies in its specific combination of the cyclopentadiene ring and the pentenone chain, which imparts distinct reactivity and applications.
Properties
CAS No. |
116244-55-4 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-cyclopenta-1,3-dien-1-ylpent-4-en-1-one |
InChI |
InChI=1S/C10H12O/c1-2-3-8-10(11)9-6-4-5-7-9/h2,4-6H,1,3,7-8H2 |
InChI Key |
MSSIBGXRTHECQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1=CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




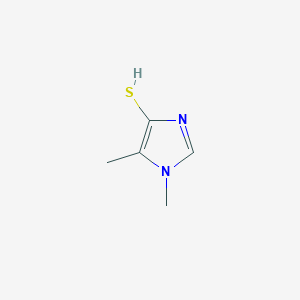
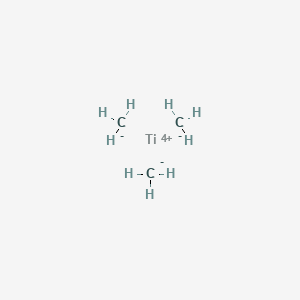
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
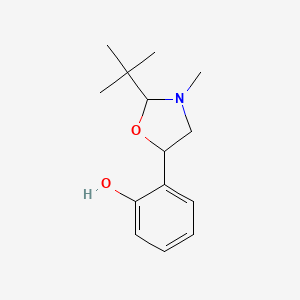
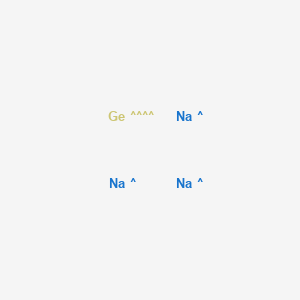
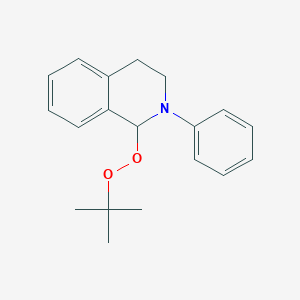
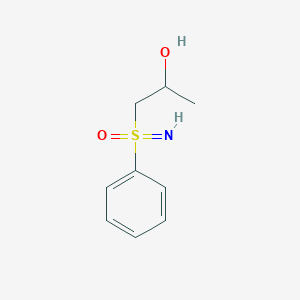

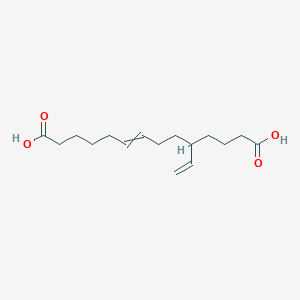
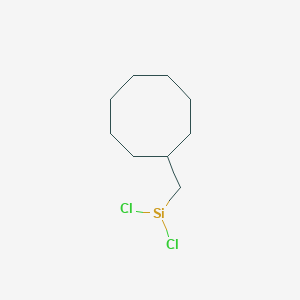
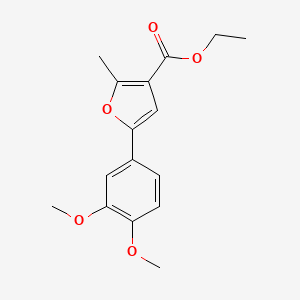
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
